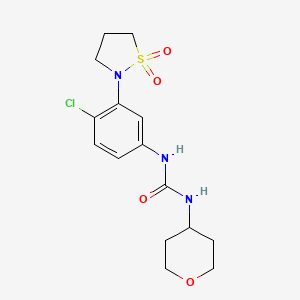

1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

Properties

IUPAC Name |

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4S/c16-13-3-2-12(10-14(13)19-6-1-9-24(19,21)22)18-15(20)17-11-4-7-23-8-5-11/h2-3,10-11H,1,4-9H2,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFJUFIFYCNKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group, an isothiazolidin moiety, and a tetrahydro-pyran ring. Its molecular formula is , with a molecular weight of approximately 357.84 g/mol. The presence of the dioxidoisothiazolidin structure may enhance its reactivity and interaction with biological targets.

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isothiazolidines can inhibit various microbial strains, potentially serving as a basis for developing new antibiotics.

- Anticancer Properties : Some compounds within this class have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Activity : A study conducted on isothiazolidine derivatives demonstrated that compounds with similar structural motifs exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Anticancer Research : In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compounds were observed to activate caspase pathways, leading to programmed cell death.

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that related compounds could significantly reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting potential therapeutic applications in autoimmune diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substituents

Compound 9k :

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea ()

- Structural Differences : Replaces the isothiazolidin dioxide in the target compound with a trifluoromethyl group and a thiazole-piperazine substituent.

- Synthesis : Higher yield (86.8%) compared to other analogs like 9j (55.6%) .

- Molecular Weight : ESI-MS m/z: 480.2 [M+H]+, heavier than the target compound due to the thiazole-piperazine moiety .

SS-02 :

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea ()

- Structural Differences: Features a quinazolinone core instead of tetrahydro-2H-pyran.

- Spectroscopic Data : IR peaks at 3340 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (C=O), consistent with urea functionality. ¹H NMR shows aromatic protons at δ 7.522–8.670 .

- Molecular Weight : ESI-MS m/z: 458.49 [M+H]+, lighter than the target compound due to the absence of the isothiazolidin dioxide group .

Urea Derivatives with Heterocyclic Substituents

Compound 18: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()

- Structural Differences : Incorporates a 2-oxaadamantyl group and a triazine-piperidine scaffold.

- Synthesis : Utilizes DIPEA as a base in DCM, a common strategy for urea derivatives .

T23176 :

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea ()

Patent-Based Imidazoline Derivatives

Example 5 Compounds :

(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas ()

- Structural Differences : Imidazolidin-2-ylidene core instead of isothiazolidin dioxide.

- Synthesis : Uses 4-nitrophenyl carbamates and imidazoline hydrobromides with potassium phosphate and DIPEA .

Comparative Analysis Table

Key Findings and Inferences

- Structural Impact on Activity : The presence of sulfone (isothiazolidin dioxide) or trifluoromethyl groups may enhance binding to hydrophobic pockets in biological targets, as seen in T23176’s TNF-α modulation .

- Synthesis Efficiency : Yields vary significantly; for example, 9k achieves 86.8% yield, suggesting optimized conditions for thiazole-piperazine derivatives .

- Spectroscopic Trends : Urea derivatives consistently show IR peaks for N-H (3300–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹), aiding structural validation .

Preparation Methods

Nitro Reduction and Thiol Cyclization

Starting with 4-chloro-3-nitrobenzaldehyde , catalytic hydrogenation (H₂, Pd/C) yields 4-chloro-3-aminobenzaldehyde . Subsequent treatment with 1,2-ethanedithiol in DMF at 80°C facilitates cyclization to form 3-(1-thioisothiazolidin-2-yl)-4-chloroaniline .

Reaction Conditions :

- Solvent: DMF

- Temperature: 80°C

- Yield: 78%

Sulfone Formation via Oxidation

The thioether intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield the sulfone derivative.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0°C → RT | 92% |

| H₂O₂ | Acetic Acid | 60°C | 67% |

Synthesis of Tetrahydro-2H-Pyran-4-Amine

Reductive Amination of Tetrahydropyran-4-One

Tetrahydropyran-4-one is reacted with ammonium acetate and sodium cyanoborohydride in methanol to produce the amine.

Key Parameters :

- Catalyst: NaBH₃CN

- Solvent: MeOH

- Yield: 89%

Urea Bond Formation Strategies

Triphosgene-Mediated Coupling

Equimolar amounts of 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline and tetrahydro-2H-pyran-4-amine are treated with triphosgene in THF under nitrogen. The intermediate isocyanate reacts with the second amine to form the urea.

Reaction Profile :

- Solvent: THF

- Base: Triethylamine

- Temperature: 0°C → RT

- Yield: 86%

Phenyl Chloroformate Activation

Adapting methods from CPPU synthesis, 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline is reacted with phenyl chloroformate to form a carbamate intermediate, which is subsequently displaced by tetrahydro-2H-pyran-4-amine .

Comparative Yields :

| Method | Solvent | Catalyst | Yield |

|---|---|---|---|

| Triphosgene | THF | None | 86% |

| Phenyl Chloroformate | DMF | DMAP | 79% |

Structural Characterization and Purity Assessment

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.58 (d, J = 8.4 Hz, 1H, ArH), 7.42 (d, J = 8.4 Hz, 1H, ArH), 4.02–3.94 (m, 2H, pyran OCH₂), 3.52–3.44 (m, 2H, pyran CH₂N), 3.32–3.25 (m, 4H, isothiazolidine CH₂).

- LC-MS : m/z 412.1 [M+H]⁺.

Q & A

Q. What are the critical steps for optimizing the synthesis of this urea derivative, and how can researchers address low yield in the final coupling reaction?

Methodological Answer: The synthesis involves multi-step reactions, including chlorination of aniline derivatives, formation of the isothiazolidin-1,1-dioxide ring, and urea coupling. Key steps include:

- Chlorination: Optimize temperature (0–5°C) and stoichiometry of chlorinating agents to minimize byproducts .

- Urea Formation: Use anhydrous conditions and coupling agents like carbodiimides (e.g., DCC) to enhance reactivity between the amine and isocyanate intermediates. Low yields may arise from moisture; employ molecular sieves or inert atmospheres .

- Purification: Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., chloro-phenyl, tetrahydro-2H-pyran). Compare chemical shifts with analogous urea derivatives .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns for chlorine .

- HPLC-PDA: Use C18 columns with acetonitrile/water mobile phases to detect impurities (>95% purity threshold) .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions for in vitro assays?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic/basic conditions may hydrolyze the urea moiety .

- Thermal Stability: Conduct thermogravimetric analysis (TGA) or store solid samples at 4°C, -20°C, and 25°C for 1–4 weeks. Degradation products (e.g., free amines) indicate susceptibility to heat .

Q. What preliminary assays are recommended to assess its biological activity, and how can false positives be mitigated?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with Z’-factor >0.5 to ensure reliability. Include controls with known inhibitors (e.g., staurosporine) .

- Cytotoxicity: Employ MTT assays in multiple cell lines (e.g., HEK293, HepG2). Countercheck results with ATP-based assays (e.g., CellTiter-Glo) to rule out false positives from compound interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups driving target affinity?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace tetrahydro-2H-pyran with cyclohexyl or morpholine) and compare IC₅₀ values .

- Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding interactions. Use X-ray data (e.g., PDB) to guide rational design .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Orthogonal Assays: Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization assays. Discrepancies may arise from compound fluorescence or ATP concentration differences .

- Data Normalization: Use Hill coefficients and replicate experiments (n ≥ 3) to account for variability. Cross-reference with published data on structurally similar ureas .

Q. What computational strategies are effective for predicting metabolic pathways and off-target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) .

- Machine Learning: Train models on databases like ChEMBL to predict metabolites (e.g., hydroxylation at the tetrahydro-2H-pyran ring) .

Q. Which advanced analytical techniques can resolve ambiguities in stereochemistry or polymorphic forms?

Methodological Answer:

- X-ray Crystallography: Determine absolute configuration of the isothiazolidin-dioxide ring .

- Solid-State NMR: Characterize polymorphs by analyzing ¹³C chemical shift tensors, particularly for the urea carbonyl group .

Q. What experimental approaches identify potential degradation products during long-term storage?

Methodological Answer:

- Forced Degradation: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and oxidizers (H₂O₂). Analyze via LC-MS/MS to detect products (e.g., sulfonic acid derivatives from isothiazolidin ring oxidation) .

Q. How can target deconvolution strategies elucidate its mechanism of action in complex biological systems?

Methodological Answer:

- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins. Identify via tandem MS .

- CRISPR Screening: Perform genome-wide knockout screens in cell lines to identify synthetic lethal partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.